![molecular formula C14H13ClO3S B8584054 [3-(Benzyloxy)phenyl]methanesulfonyl chloride](/img/structure/B8584054.png)
[3-(Benzyloxy)phenyl]methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Benzyloxy)phenyl]methanesulfonyl chloride is an organosulfur compound with the molecular formula C14H13ClO3S. It is a derivative of methanesulfonyl chloride, where the sulfonyl chloride group is attached to a benzene ring substituted with a benzyloxy group at the meta position. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Benzyloxy)phenyl]methanesulfonyl chloride typically involves the reaction of (3-benzyloxyphenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: [3-(Benzyloxy)phenyl]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonates, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzyloxy group can be oxidized to a benzaldehyde group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution Reactions: Pyridine or triethylamine as a base, carried out at room temperature.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether, carried out under reflux.
Oxidation Reactions: Potassium permanganate in aqueous solution, carried out at elevated temperatures.
Major Products Formed:
Sulfonamides: Formed from reaction with amines.
Sulfonates: Formed from reaction with alcohols.
Benzaldehyde Derivatives: Formed from oxidation of the benzyloxy group.
Wissenschaftliche Forschungsanwendungen
[3-(Benzyloxy)phenyl]methanesulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing the methanesulfonyl group into organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Studies: Utilized in the modification of biomolecules for studying their functions and interactions.
Industrial Applications: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [3-(Benzyloxy)phenyl]methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce the methanesulfonyl group into target molecules .
Molecular Targets and Pathways:
Nucleophilic Substitution: The sulfonyl chloride group reacts with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonates.
Oxidation and Reduction Pathways: The benzyloxy group can undergo oxidation to form benzaldehyde derivatives, while the sulfonyl chloride group can be reduced to a sulfonyl group.
Vergleich Mit ähnlichen Verbindungen
Methanesulfonyl Chloride: A simpler analog without the benzyloxy group.
Benzenesulfonyl Chloride: Contains a benzene ring but lacks the benzyloxy substitution.
p-Toluenesulfonyl Chloride: Contains a toluene ring instead of a benzyloxy-substituted benzene ring.
Uniqueness: [3-(Benzyloxy)phenyl]methanesulfonyl chloride is unique due to the presence of the benzyloxy group, which imparts distinct reactivity and properties compared to its simpler analogs. This makes it a valuable reagent in organic synthesis and research applications .
Eigenschaften
Molekularformel |
C14H13ClO3S |
|---|---|
Molekulargewicht |
296.8 g/mol |
IUPAC-Name |
(3-phenylmethoxyphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C14H13ClO3S/c15-19(16,17)11-13-7-4-8-14(9-13)18-10-12-5-2-1-3-6-12/h1-9H,10-11H2 |
InChI-Schlüssel |
PHOPVEFKAFEWNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

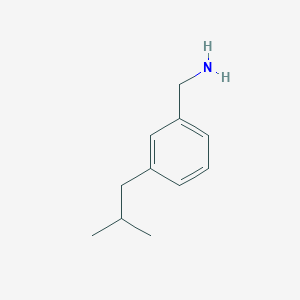
![3,6-Dimethyl-2-(3-pyridinyl)thieno[2,3-b]pyridin-4-amine](/img/structure/B8583996.png)
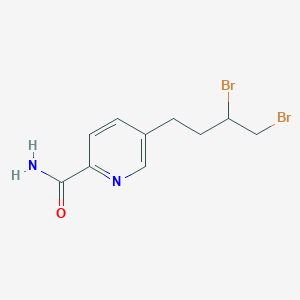

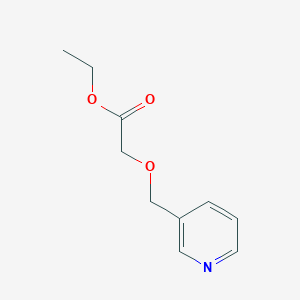
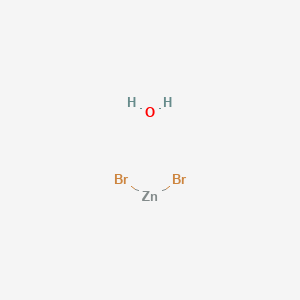

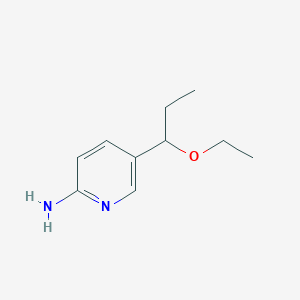
![2-[2-(3-Bromo-phenyl)-5-methyloxazol-4-yl]ethanol](/img/structure/B8584035.png)
![N-{[3-(2-Phenylethyl)pyridin-2-yl]methyl}acetamide](/img/structure/B8584044.png)
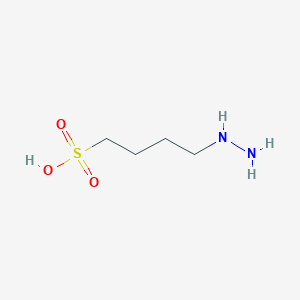
![4,5-Dihydrobenzo[b]thiophene-6-carboxylic acid methyl ester](/img/structure/B8584058.png)

